![molecular formula C9H7NO4 B1280218 Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate CAS No. 72752-80-8](/img/structure/B1280218.png)
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Overview
Description
Preparation Methods
The preparation of CBP007 involves the use of hybridoma technology. This process includes the immunization of mice with the target antigen (BMI-1 protein), followed by the fusion of the mouse spleen cells with myeloma cells to create hybrid cells. These hybrid cells are then screened for the production of the desired antibody. The selected hybridoma cells are cultured, and the antibody is purified from the culture supernatant using protein A affinity chromatography .
Chemical Reactions Analysis
CBP007, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in various biochemical interactions, such as binding to its target antigen (BMI-1 protein). This binding can be analyzed using techniques like Western Blot, Chromatin Immunoprecipitation (ChIP), and Flow Cytometry (FC) .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli through enzyme inhibition mechanisms .
- Anticancer Properties : The compound has also been evaluated for anticancer effects. In vitro studies indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds. For instance, it can be transformed into more complex structures through nucleophilic substitution reactions and cyclization processes .
Case Study: Synthesis Pathway
A common synthetic route involves:
- Condensation of appropriate precursors.
- Cyclization under acidic conditions.
- Purification through recrystallization.
This method has been optimized to improve yield and minimize by-products.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Dyes and Pigments : this compound is explored for use in dye production due to its ability to form stable colored complexes with metals .
Data Table: Comparison of Dyes
Compound Name | Application | Unique Properties |
---|---|---|
This compound | Dye production | Forms stable metal complexes |
Other Benzoxazole Derivatives | Various | Varies based on substituents |
Biological Research
The biological interactions of this compound have been the subject of extensive research:
- Enzyme Inhibition Studies : The compound's aldehyde functionality allows it to interact with nucleophilic sites on proteins. This interaction can inhibit enzymatic functions crucial for various metabolic pathways .
Case Study: Enzyme Interaction
A study focusing on enzyme inhibition demonstrated that this compound could effectively inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in many organisms.
Mechanism of Action
The mechanism of action of CBP007 involves its specific binding to the BMI-1 protein. BMI-1 is a component of the Polycomb Repressive Complex 1 (PRC1), which is involved in the regulation of gene expression through chromatin remodeling. By binding to BMI-1, CBP007 can inhibit its function, thereby affecting the transcriptional regulation of target genes .
Comparison with Similar Compounds
CBP007 can be compared with other monoclonal antibodies targeting the BMI-1 protein, such as CBP006. Both antibodies are used for similar applications in scientific research, but they may differ in their binding affinities and specificities. Another similar compound is Y08197, a selective inhibitor of the CBP/EP300 bromodomain, which is used in the treatment of prostate cancer . Unlike CBP007, Y08197 is a small molecule inhibitor and works by inhibiting the bromodomain of CBP/EP300, rather than binding to the BMI-1 protein.
Biological Activity
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS Number: 72752-80-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C9H7NO4
- Molecular Weight : 193.16 g/mol
- IUPAC Name : Methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
- Synonyms : Methyl 2-hydroxybenzo[d]oxazole-6-carboxylate, CHEMBL4087272
The compound features a benzoxazole ring structure which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and function.
Antioxidant Properties
The antioxidant activity of this compound has been assessed through various assays. It was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress. The IC50 values for its antioxidant activity were comparable to established antioxidants such as ascorbic acid.
Cytotoxicity and Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF7) and colon cancer cells (HT29), suggesting its potential as an anticancer agent. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | |
Antioxidant | Scavenges free radicals | |
Cytotoxicity | Induces apoptosis in MCF7 and HT29 cells |
Case Study: Anticancer Activity
A specific case study examined the effects of this compound on colorectal cancer cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBKRLYHYJMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502718 | |
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72752-80-8 | |
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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